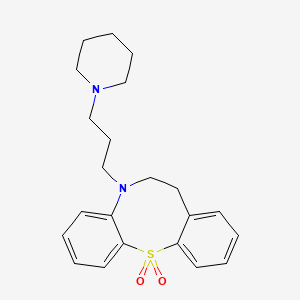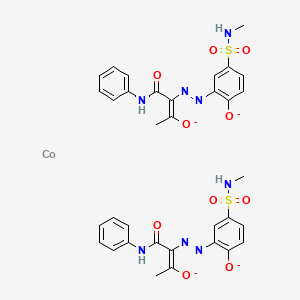
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide: is a complex organic compound characterized by its unique structure, which includes a thiazocine ring system fused with dibenzo groups and a piperidinopropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide typically involves multi-step organic reactions. The initial step often includes the formation of the thiazocine ring system through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the piperidinopropyl side chain and the oxidation to form the dioxide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazocine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the piperidinopropyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazocine derivatives and related structures, such as:
5H-Dibenzo(b,g)(1,4)thiazocine derivatives: Compounds with different substituents on the thiazocine ring.
Piperidinopropyl derivatives: Compounds with variations in the piperidinopropyl side chain.
Sulfur-containing heterocycles: Compounds with similar sulfur-containing ring systems.
Uniqueness
The uniqueness of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-piperidinopropyl)-, 12,12-dioxide lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
| 73927-78-3 | |
Molekularformel |
C22H28N2O2S |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
10-(3-piperidin-1-ylpropyl)-11,12-dihydrobenzo[b][1,6]benzothiazocine 5,5-dioxide |
InChI |
InChI=1S/C22H28N2O2S/c25-27(26)21-11-4-2-9-19(21)13-18-24(20-10-3-5-12-22(20)27)17-8-16-23-14-6-1-7-15-23/h2-5,9-12H,1,6-8,13-18H2 |
InChI-Schlüssel |
OWZWKFMDMAWURX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCN2CCC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














